molecular formula C24H20ClN3O3 B2808394 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 932321-29-4

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2808394
CAS No.: 932321-29-4
M. Wt: 433.89
InChI Key: GALAQZPDKUHBMN-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a 6-chloro-substituted aromatic ring, a 4-phenyl group, and an acetamide side chain linked to a 4-methoxybenzyl moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups in this molecule may modulate its physicochemical properties, such as solubility and binding affinity to biological targets. The 4-methoxybenzyl group in the acetamide side chain could enhance membrane permeability compared to purely hydrophobic substituents .

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-31-19-10-7-16(8-11-19)14-26-22(29)15-28-21-12-9-18(25)13-20(21)23(27-24(28)30)17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALAQZPDKUHBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution with 4-Methoxybenzylamine: The final step involves the substitution of the acetamide group with 4-methoxybenzylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the methoxy group.

    Reduction: Reduction reactions could target the quinazolinone core or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes involved in disease pathways.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Anti-Cancer: Investigation of its anti-cancer properties through in vitro and in vivo studies.

    Anti-Inflammatory: Potential use as an anti-inflammatory agent in various disease models.

Industry

    Agrochemicals: Possible application in the development of new agrochemicals with enhanced efficacy.

    Polymers: Use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: (i) quinazolinone cores, (ii) acetamide linkages, or (iii) halogenated/aryl substituents.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference ID
Target Compound : 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide Quinazolinone - 6-Cl, 4-Ph
- Acetamide: 4-methoxybenzyl
Potential CNS activity (inferred from quinazolinone analogs)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) Quinazolinone - 2,4-dioxo core
- Acetamide: 2,4-dichlorobenzyl
Anticonvulsant activity demonstrated in preclinical models
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide-Thiazole - 3,4-dichlorophenyl
- Thiazole ring as acceptor
Structural analog of benzylpenicillin; antimicrobial potential
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Triazole-Benzothiazole - 4-Cl-Ph, 4-methoxy-Ph
- Sulfanyl bridge
High molecular weight (577.1 g/mol); potential kinase inhibition
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Chloroacetamide - 2,6-dimethylphenyl
- Pyrazole-methyl group
Herbicide; inhibits very-long-chain fatty acid synthesis in plants

Key Observations :

Core Structure Influence: Quinazolinone-based compounds (e.g., Target Compound and Compound 1) are associated with CNS and anticonvulsant activities due to their ability to interact with neurotransmitter receptors or ion channels . Substitution at the quinazolinone C-4 position (phenyl in Target Compound vs. dichlorophenyl in Compound 1) affects lipophilicity and steric bulk, which may alter blood-brain barrier penetration .

Acetamide Side Chain Modifications: The 4-methoxybenzyl group in the Target Compound enhances solubility compared to the dichlorophenyl group in Compound 1 .

Halogenation Effects :

  • Chlorine atoms (e.g., 6-Cl in Target Compound, 3,4-dichloro in Thiazole analog) increase electronegativity and metabolic stability but may reduce aqueous solubility .
  • Methoxy groups (e.g., 4-methoxybenzyl in Target Compound) improve solubility and hydrogen-bonding capacity, favoring pharmacokinetic profiles .

Biological Activity Trends: Quinazolinones with acetamide side chains (Target Compound, Compound 1) show promise in CNS disorders, while triazole-benzothiazole hybrids are explored for kinase inhibition . Chloroacetamide herbicides (e.g., Metazachlor) highlight the importance of substituent positioning for non-pharmacological applications .

Research Findings and Data

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference ID
Target Compound 433.89 3.8 2 5
Compound 1 (Anticonvulsant) 405.25 4.2 2 5
Thiazole Analog (Antimicrobial) 302.16 3.1 1 3
Triazole-Benzothiazole Hybrid 577.10 5.5 1 6
  • logP : The Target Compound’s logP (3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Hydrogen Bonding : The acetamide group contributes to H-bond acceptor capacity, critical for target binding .

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